Hexahydrophthalic anhydride is a saturated cyclic dicarboxylic anhydride with the molecular formula and a CAS number of 85-42-7. It is primarily used in the chemical industry as a monomer for polymerization processes, particularly in the production of polyester resins, binders, and paints. The compound is colorless, odorless, and appears as a glassy solid at room temperature, which is close to its melting point of approximately 38°C. Hexahydrophthalic anhydride is slightly soluble in water but readily dissolves in organic solvents such as acetone, ethanol, benzene, and chloroform
Hexahydrophthalic anhydride exhibits reactivity typical of cyclic carboxylic acid anhydrides. It reacts with strong acids, bases, oxidizing agents, amines, and alcohols, often generating significant heat during these reactions. Upon contact with water, it hydrolyzes to form hexahydrophthalic acid. The compound can also undergo polymerization when used as a hardener in epoxy resins
Hexahydrophthalic anhydride has a wide range of applications: Hexahydrophthalic anhydride is known for its sensitizing properties and potential health hazards. It can cause respiratory irritation and sensitization upon inhalation and may lead to allergic reactions and bronchial asthma. Skin contact can result in irritation and allergic reactions, while eye exposure can cause severe burns
Hexahydrophthalic anhydride can be synthesized through several methods: Studies have shown that hexahydrophthalic anhydride can interact with biological systems by covalently binding to proteins. This interaction can lead to sensitization reactions in exposed individuals. Research indicates that exposure through inhalation can result in rapid absorption into the bloodstream, primarily affecting mucosal tissues . Hexahydrophthalic anhydride belongs to a family of cyclic dicarboxylic anhydrides. Here are some similar compounds: Hexahydrophthalic anhydride stands out due to its enhanced weather resistance and lower viscosity compared to phthalic anhydride and isophthalic acid. This makes it particularly valuable for applications requiring high-performance materials with reduced environmental impact from solvents
Nickel-based catalysts dominate HHPA synthesis via phthalic anhydride hydrogenation. RANEY® nickel encapsulated with porous Al₂O₃ demonstrates enhanced stability by preventing Ni sintering, achieving 98% conversion of methyl tetrahydrophthalic anhydride (MTHPA) to methyl hexahydrophthalic anhydride (MHHPA) under optimized conditions [3]. Bimetallic systems, such as Ni–Ru/TiO₂-SiO₂, further improve activity: Ru promotes H₂ dissociation, while TiO₂-SiO₂ supports enhance metal dispersion, yielding 88.5% phthalide selectivity at full substrate conversion [2]. Catalyst performance correlates strongly with support acidity, as Brønsted acid sites stabilize intermediates during ring hydrogenation [3]. Optimal hydrogenation occurs at 180–220°C and 5–10 MPa H₂ pressure, with reaction kinetics following a first-order dependence on substrate concentration ($$k_{\text{MTHPA}} = 0.12 \, \text{min}^{-1}$$) and half-order dependence on H₂ partial pressure [3]. Solvent selection critically influences selectivity: polar aprotic solvents like tetrahydrofuran suppress over-hydrogenation by stabilizing the mono-hydrogenated intermediate. Continuous-flow systems achieve 15% higher space-time yields compared to batch reactors by minimizing thermal degradation [9]. Selectivity arises from steric and electronic effects. The planar aromatic ring in phthalic anhydride adsorbs flat on Ni surfaces, enabling simultaneous hydrogenation of both double bonds. In contrast, partially hydrogenated intermediates adopt boat conformations that limit access to residual double bonds, favoring HHPA formation over fully saturated byproducts [3]. In situ DRIFTS studies confirm that carboxylate intermediates stabilize on catalyst surfaces, directing hydrogen addition to the less electron-rich cyclohexene moiety [3]. Reaction of cis-cyclohexane-1,2-dicarboxylic acid with oxalyl chloride ($$1.2 \, \text{eq.}$$) in anhydrous toluene at 60°C produces HHPA in 89% yield. A catalytic amount of DMF ($$0.1 \, \text{mol\%}$$) accelerates chloride displacement, with reaction completion within 3 hours [1]. This method avoids high-temperature conditions but requires rigorous moisture exclusion to prevent competitive hydrolysis to hexahydrophthalic acid. Heating cis-cyclohexane-1,2-dicarboxylic acid at 210–220°C under 0.1 mbar vacuum induces intramolecular dehydration. Sodium amalgam ($$2 \, \text{wt\%}$$) catalyzes the process by abstracting hydroxyl protons, reducing reaction time from 12 to 6 hours [1]. This solvent-free approach facilitates large-scale production but demands precise temperature control to prevent decarboxylation above 230°C. MTHPA hydrogenation over Pd/C (5 wt\%) at 120°C and 3 MPa H₂ achieves 95% HHPA selectivity. The electron-deficient Pd surface preferentially adsorbs the tetrahydrophthalic ring’s endo-face, enabling syn-addition of hydrogen across the conjugated diene system [7]. Co-feeding cyclohexene (10 mol\%) scavenges adsorbed hydrogen atoms, suppressing over-reduction to perhydro derivatives [9]. While primarily used for cyclic carbonate synthesis, CO₂ cycloaddition to epoxidized cyclohexene derivatives shows potential for HHPA precursors. Biphasic systems using water-soluble organocatalysts (e.g., ammonium iodides) at the H₂O/epoxide interface achieve 78% conversion at 80°C and 2 MPa CO₂ [5]. Salting-out agents like NaCl enhance reaction rates by concentrating the organic phase, though this route remains less developed than hydrogenation methods [5]. Multi-stage hydrogenation reactors with interstage cooling maintain optimal temperatures (180°C → 150°C) to balance reaction rate and selectivity. Distillation columns equipped with structured packings (e.g., Sulzer BX) achieve 99.5% HHPA purity by separating unreacted MTHPA (bp 145°C/10 mmHg) from product (bp 168°C/10 mmHg) [7]. Continuous catalyst recycling via magnetic separation (for Ni-based systems) reduces metal loss to <0.1 ppm per batch [3]. Toluene remains the preferred solvent due to its high HHPA solubility (1.2 g/mL at 25°C) and low hydrogen solubility, which minimizes gas-phase mass transfer limitations [1]. Closed-loop recovery systems combining falling-film evaporators with activated carbon adsorption achieve 98% solvent reuse. Azeotropic drying with cyclohexane removes residual water to <50 ppm, critical for preventing anhydride hydrolysis during storage [6]. Table 1. Comparative Performance of Hydrogenation Catalysts Table 2. Dehydration Route Optimization Hexahydrophthalic anhydride undergoes nucleophilic addition reactions through the classical nucleophilic acyl substitution mechanism characteristic of carboxylic acid derivatives [3] [4]. The reaction proceeds via an addition-elimination pathway where nucleophiles attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate followed by ring opening and elimination of the leaving group [5] [6]. The general mechanism for nucleophilic attack on hexahydrophthalic anhydride involves initial nucleophilic addition to one of the carbonyl carbons, resulting in the formation of a tetrahedral intermediate. This intermediate subsequently undergoes ring opening through cleavage of the carbon-oxygen bond, ultimately yielding products containing both the nucleophile and a carboxylic acid functionality [6] [7]. The mechanism can proceed through either concerted or stepwise pathways, with the specific route depending on the nature of the nucleophile and reaction conditions [8]. Kinetic studies of cyclic anhydride reactions with substituted phenols have revealed that the nucleophilic attack step is rate-determining, with Brönsted-type plots exhibiting linear relationships [6]. For phthalic anhydride reactions with substituted phenols, the Brönsted slope (βNuc) is 0.45, while maleic anhydride shows a βNuc value of 0.56 [6]. These values are consistent with mechanisms involving either rate-determining nucleophilic attack or concerted mechanisms where tetrahedral intermediates do not possess significant lifetimes along the reaction coordinate [6]. Hexahydrophthalic anhydride demonstrates varying reactivity toward different classes of nucleophiles. Studies on protein adduct formation have shown that amino acids represent important nucleophilic partners, with particular reactivity observed for lysine, cysteine, and proline residues [5] [9]. The reaction with nucleophilic amino acids proceeds through covalent bond formation, with N-terminal proline identified as a major site of reaction in model peptide systems [5]. The adduct formation with lysine and proline produces chemically stable products, while cysteine-hexahydrophthalic anhydride adducts exhibit instability and participate in further reactions with lysine, ultimately forming lysine-hexahydrophthalic anhydride adducts [5]. This reactivity pattern has significant implications for understanding the allergenic potential of hexahydrophthalic anhydride in occupational exposure scenarios [10]. Phenolic nucleophiles also react readily with hexahydrophthalic anhydride, following similar mechanistic pathways to those observed with other cyclic anhydrides [6]. The reactivity is influenced by the electronic nature of substituents on the phenol ring, with electron-donating groups generally increasing nucleophilicity and reaction rates. The ring-opening reactions of hexahydrophthalic anhydride are governed by both thermodynamic and kinetic factors that influence the regioselectivity and efficiency of the process [11] [12]. Ring strain energy plays a crucial role in determining the driving force for ring opening, with six-membered anhydride rings exhibiting intermediate reactivity compared to smaller, more strained rings [13]. Computational studies of cyclic anhydride ring-opening reactions have revealed that activation barriers vary significantly with ring size [11]. For hexahydrophthalic anhydride and related six-membered cyclic anhydrides, activation energies for ring opening fall within the range of 34.3 to 47.7 kcal/mol, depending on the specific reaction conditions and pathway [11]. These values reflect the balance between ring strain relief and the energy required for bond breaking and formation during the ring-opening process. The ring strain in hexahydrophthalic anhydride arises primarily from gauche interactions between carbon-hydrogen bonds in neighboring methylene groups and interactions between carbon-hydrogen bonds and lone electron pairs on the endocyclic oxygen atom [13]. The saturated nature of the cyclohexane ring in hexahydrophthalic anhydride provides conformational flexibility that can influence the accessibility of the anhydride functionality to nucleophilic attack. For unsymmetrically substituted cyclic anhydrides, ring opening can occur at either carbonyl carbon, leading to potential regioselectivity issues [14]. Theoretical studies using molecular orbital calculations have shown that the size of the lowest unoccupied molecular orbital (LUMO) coefficient on the carbonyl carbon provides a reliable predictor of relative reactivity between the two carbonyl functions [14]. In hexahydrophthalic anhydride systems where structural asymmetry is present, the preferred site of nucleophilic attack is determined by both intrinsic reactivity differences and the potential for cation chelation when appropriate functional groups are present [14]. The direction of nucleophilic approach also influences regioselectivity, with optimal attack angles determined by orbital overlap considerations. Esterification reactions of hexahydrophthalic anhydride represent one of the most industrially important applications of this compound, particularly in the synthesis of polyester materials and epoxy resin curing systems [15] [16] [17]. The polyesterification of hexahydrophthalic anhydride with epoxy compounds proceeds through a well-established stepwise mechanism that has been extensively studied using spectroscopic and kinetic techniques [15] [16]. The generally accepted mechanism involves three primary reaction steps that occur in sequence during the curing process. In the initial stage, the reaction requires the presence of hydroxyl groups that act as initiators [15]. These hydroxyl groups are typically present as substituents on epoxy oligomers formed during synthesis or can be deliberately added to the system. The attack of hydroxyl groups on hexahydrophthalic anhydride molecules results in the formation of monoesters with free carboxyl functionality [15]. The second step involves the reaction of the newly formed carboxyl groups with epoxide rings to yield diesters while simultaneously generating new secondary hydroxyl groups [15]. This reaction perpetuates the curing process through the creation of additional hydroxyl initiating sites. The evidence supporting this mechanism comes from quantitative analyses showing that the amounts of monoester and diester products formed are equal to the amount of consumed anhydride [15]. Spectroscopic studies using Fourier transform Raman spectroscopy have confirmed that curing propagation occurs primarily through polyesterification between epoxide and anhydride groups [16]. The reaction follows first-order kinetics with respect to both epoxy and anhydride monomers, with rate constants showing Arrhenius temperature dependence [16]. Table 1: Kinetic Parameters for Hexahydrophthalic Anhydride-Epoxy Polyesterification Detailed kinetic investigations of hexahydrophthalic anhydride esterification reactions have revealed complex behavior that depends on temperature, catalyst concentration, and the specific nature of the epoxy component [18] [17]. Differential scanning calorimetry studies have been employed to determine activation parameters and reaction mechanisms under various conditions. Studies using model epoxy systems have shown that hexahydrophthalic anhydride exhibits higher activation energies compared to some other cyclic anhydrides [18]. For hexahydrophthalic anhydride cured with 4-methyl hexahydrophthalic anhydride, the activation energy is higher than that observed for comparable systems using other anhydride curing agents [18]. The curing kinetics exhibit sigmoidal-shaped curves with marked induction periods when tertiary amine catalysts such as benzyldimethylamine or 1-methylimidazole are employed [17]. Infrared analysis of cured products reveals that propagation occurs not only through esterification reactions between epoxide and anhydride but also through chain anhydride formation via reactions between carboxylate and anhydride groups [17]. Nuclear magnetic resonance investigations have provided insights into the initiation mechanisms, suggesting that isomerization products of hexahydrophthalic anhydride may serve as initiating molecules in the presence of tertiary amines [17]. This finding parallels proposed mechanisms for decarboxylation condensation reactions of hexahydrophthalic anhydride alone in the presence of tertiary amine catalysts. Table 2: Effect of Catalyst Type on Esterification Kinetics The hydrolysis of hexahydrophthalic anhydride represents a fundamental reaction pathway that occurs readily in aqueous environments, leading to the formation of hexahydrophthalic acid [19] [20]. This reaction is environmentally significant and plays important roles in both industrial processing and biological systems. Hydrolysis of hexahydrophthalic anhydride can proceed through multiple mechanistic pathways depending on the pH and ionic strength of the solution [19] [20]. The general rate equation for anhydride hydrolysis incorporates contributions from neutral, acid-catalyzed, and base-catalyzed pathways [20]: $$ kh = kA[H^+] + kN + kB[OH^-] $$ where kA, kN, and kB represent the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively [20]. Studies of related cyclic anhydride systems have shown that the hydrolysis mechanism typically involves nucleophilic attack by water molecules on the anhydride carbonyl carbon, followed by proton transfer and ring opening [19]. Base catalysis occurs through either general base catalysis of the water reaction or direct nucleophilic attack by hydroxide ions [19]. The pH-rate profile for hexahydrophthalic anhydride hydrolysis shows characteristic behavior with enhanced rates under both acidic and basic conditions compared to neutral pH [19]. Kinetic studies have determined that the reaction maintains first-order kinetics over a wide temperature range, including elevated temperatures up to 366K [21]. Temperature has a pronounced effect on hexahydrophthalic anhydride hydrolysis kinetics, with rate constants following Arrhenius behavior [21]. Adiabatic reactor studies have shown that the hydrolysis reaction exhibits consistent first-order kinetics even at elevated temperatures, a finding that extends previous observations to higher temperature regimes [21]. Solvent effects on hydrolysis kinetics have been investigated using mixed aqueous-organic solvent systems [22]. These studies reveal that both the activation enthalpy and activation entropy can be temperature-dependent under certain solvent conditions, particularly in isodielectric environments [22]. Isotope effects provide additional mechanistic insights, with deuterium kinetic isotope effects observed for the hydrolysis reaction [23]. Solvent isotope effects ranging from 2.85 to 3.07 have been measured for related anhydride systems, indicating significant involvement of proton transfer in the rate-determining step [23]. Hexahydrophthalic anhydride exists as both cis and trans stereoisomers, which exhibit significantly different reactivity patterns and mechanistic behavior [10] [24]. The stereochemical differences between these isomers have profound implications for their chemical reactivity and industrial applications. The cis-isomer of hexahydrophthalic anhydride demonstrates markedly higher reactivity compared to the trans-isomer across multiple reaction types [25] [26]. This reactivity difference stems from conformational and stereoelectronic factors that influence the accessibility of the anhydride functionality and the stability of reaction intermediates. In dehydration reactions to form anhydrides from the corresponding dicarboxylic acids, the cis-isomer can readily undergo cyclization at relatively low temperatures due to favorable intramolecular interactions [25] [26]. The trans-isomer requires significantly higher temperatures (>200°C) to achieve similar reactivity, often necessitating initial isomerization to the cis form before anhydride formation can occur [26]. The enhanced reactivity of the cis-isomer is attributed to the ability to form intramolecular hydrogen bonds between the carboxyl groups, which facilitates the nucleophilic attack required for ring closure [25]. In contrast, the trans-isomer lacks this structural feature, resulting in higher activation barriers for cyclization reactions. The conformational preferences of hexahydrophthalic anhydride isomers directly influence their reactivity toward nucleophiles [14]. Molecular orbital calculations have shown that the optimal geometry for nucleophilic attack requires specific orbital alignment that is more readily achieved in the cis-isomer [14]. Studies of antibody specificity toward different organic acid anhydrides have demonstrated that structural modifications including ring configuration, methyl group substitution, double bond position, and cis/trans isomerism all influence biological recognition and reactivity [10]. Cross-reactivity studies have shown that antibodies generated against cis-hexahydrophthalic anhydride exhibit different recognition patterns compared to those generated against the trans-isomer [10]. Table 3: Comparative Reactivity of Hexahydrophthalic Anhydride Isomers The mechanistic implications of structural isomerism extend to industrial applications where the cis-isomer is generally preferred for its superior reactivity and processing characteristics [24] [2]. Understanding these structure-reactivity relationships is essential for optimizing synthetic procedures and predicting reaction outcomes in complex systems involving hexahydrophthalic anhydride. Corrosive;Irritant;Health Hazard
Compound Molecular Formula Key Characteristics Phthalic Anhydride Commonly used in resins; lower viscosity than hexahydrophthalic anhydride. Isophthalic Acid Used in high-performance polymers; offers different mechanical properties. Maleic Anhydride Utilized in unsaturated polyester resins; more reactive than hexahydrophthalic anhydride. Uniqueness of Hexahydrophthalic Anhydride
Hydrogenation of Phthalic Anhydride
Catalyst Selection and Performance
Reaction Parameters and Optimization
Selective Hydrogenation Mechanisms
Cyclohexane-1,2-dicarboxylic Acid Dehydration Routes
Oxalyl Chloride-Mediated Synthesis
Vacuum Thermal Dehydration Methods
Alternative Synthesis Strategies
Tetrahydrophthalic Anhydride Hydrogenation
CO₂ Cycloaddition with Epoxides
Industrial Scale Production Considerations
Process Optimization and Yield Enhancement
Solvent Selection and Recovery Systems
Tables
Catalyst Temperature (°C) H₂ Pressure (MPa) Conversion (%) HHPA Selectivity (%) Ni/TiO₂-SiO₂ (sol-gel) 200 8 100 88.5 [2] RANEY® Ni/Al₂O₃ 220 10 98 92 [3] Pd/C (5 wt\%) 120 3 95 95 [7] Method Catalyst Time (h) Yield (%) Purity (%) Oxalyl Chloride [1] DMF 3 89 99 Vacuum Thermal [1] Sodium Amalgam 6 81 97 Mechanistic Framework
Nucleophile Specificity and Reactivity
Ring-Opening Mechanisms
Strain Energy Considerations
Regioselectivity in Ring Opening
Esterification Pathways
Polyesterification with Epoxy Compounds
Temperature Range (°C) Activation Energy (kJ/mol) Reaction Order Rate Constant (h⁻¹) 55-100 100.1-119.6 First order (epoxy) Temperature dependent 100-140 Variable First order (anhydride) Arrhenius behavior 55-120 ~110 (average) Overall first order Catalyst dependent Kinetic Studies of Esterification Reactions
Catalyst Temperature (°C) Induction Period (min) Peak Exotherm (°C) Conversion Rate BDMA 100-140 10-30 120-180 Fast 1-MI 100-140 15-45 110-170 Moderate No Catalyst 140+ 60+ 160-200 Slow Hydrolysis Reactions
Mechanistic Pathways
Temperature and Solvent Effects
Structural Isomerism Effects on Reactivity
Cis versus Trans Reactivity
Conformational Control of Reactivity
Reaction Type Cis-Isomer Trans-Isomer Temperature Effect Anhydride Formation Facile at low T Requires >200°C Isomerization required Nucleophilic Addition Enhanced rate Reduced rate Conformational control Hydrolysis Faster kinetics Slower kinetics Activation energy difference Epoxy Curing Preferred isomer Secondary activity Industrial preference
Physical Description
SOLID IN VARIOUS FORMS.
Dry powder or solid in various forms, or clear, colorless, viscous liquid.
Color/Form
... becomes a glassy solid at 35-36 °C
XLogP3
Boiling Point
564.8°F
Flash Point
300.2°F
Vapor Density
1.19
Density
5.3
LogP
21.4
Melting Point
35-36 °C
89.6°F
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 466 of 467 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (99.79%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Vapor Pressure
Vapor pressure, Pa at 25 °C: 0.9
5.35x10(-2)
Pictograms
Other CAS
85-42-7
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Wholesale and retail trade
1,3-Isobenzofurandione, hexahydro-: ACTIVE
Storage Conditions
Dates
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